Bisphenol A-13C12 beta-D-Glucuronide

Vue d'ensemble

Description

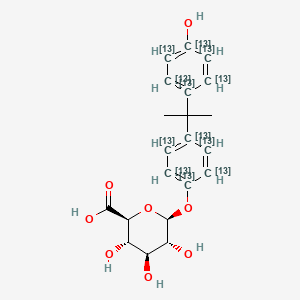

Bisphenol A-13C12 beta-D-Glucuronide is a compound that is a 13C-labeled isotope of Bisphenol A beta-D-Glucuronide. This compound is used primarily in scientific research for metabolic analysis, allowing for precise tracking and quantification of individual atoms . The molecular formula of this compound is 13C12C9H24O8, and it has a molecular weight of 416.32 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol A-13C12 beta-D-Glucuronide involves the glucuronidation of Bisphenol A, where a glucuronic acid moiety is attached to Bisphenol A. The 13C labeling is introduced during the synthesis of Bisphenol A itself, ensuring that the carbon atoms in the final product are isotopically labeled .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using stable isotope-labeled precursors. The process is carried out under controlled conditions to ensure high purity and isotopic enrichment .

Analyse Des Réactions Chimiques

Types of Reactions

Bisphenol A-13C12 beta-D-Glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated products .

Applications De Recherche Scientifique

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

One of the primary methods for analyzing Bisphenol A-13C12 beta-D-Glucuronide involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the simultaneous measurement of bisphenol A and its glucuronide conjugates in biological samples such as urine and serum.

Key Steps in LC-MS/MS Analysis:

- Sample Preparation: Biological samples are pre-treated to remove potential contaminants. This often includes enzymatic deconjugation using β-glucuronidase to convert glucuronides back to their parent form.

- Chromatographic Separation: Samples are separated using reversed-phase high-performance liquid chromatography (HPLC) with C18 columns being the most commonly used.

- Mass Spectrometric Detection: Analytes are ionized and detected based on their mass-to-charge ratios, allowing for sensitive quantification of bisphenol A and its metabolites .

Biomonitoring Applications

The use of this compound as a biomarker has gained traction in biomonitoring studies aimed at assessing human exposure to bisphenol A. By measuring the concentrations of this glucuronide in biological fluids, researchers can infer exposure levels and potential health risks associated with bisphenol A.

Case Study Insights:

- Prenatal Exposure Assessment: Studies have utilized LC-MS/MS to analyze umbilical cord blood for bisphenol A and its glucuronides, revealing significant levels of these compounds during pregnancy. This has raised concerns about developmental effects on fetuses .

- Population Studies: Research conducted on maternal and child pairs has demonstrated detectable levels of bisphenol A glucuronide in both maternal serum and cord blood, highlighting the transference of this endocrine disruptor from mother to child .

Human Exposure Assessment

A study conducted on umbilical cord serum collected during mid-gestation employed a novel LC-MS/MS method to directly measure bisphenol A, bisphenol A glucuronide, and bisphenol A sulfate. The findings indicated that prenatal exposure could significantly impact fetal development due to the presence of these metabolites .

Correlation with Health Metrics

In another study involving South African mother-child pairs, researchers found a positive correlation between maternal levels of bisphenol A and its glucuronide with child birth weight and maternal body mass index (BMI). These results suggest a potential link between environmental exposure to bisphenol A during pregnancy and health outcomes in offspring .

Methodological Advances

Recent advancements in analytical techniques have improved the detection limits for bisphenol A glucuronides in urine samples, making it feasible to assess exposure more accurately. These methods involve optimizing enzymatic conditions for deconjugation and employing advanced chromatographic techniques .

Implications for Public Health

The widespread use of bisphenol A in consumer products raises significant public health concerns due to its endocrine-disrupting properties. The ability to measure this compound provides researchers with a critical tool for assessing human exposure levels and understanding the potential health impacts associated with this chemical.

Summary Table: Key Findings from Case Studies

| Study Focus | Key Findings |

|---|---|

| Prenatal Exposure Assessment | Significant levels of bisphenol A and metabolites detected |

| Maternal-Child Correlation | Positive correlation between maternal BPA levels and child health metrics |

| Methodological Advances | Improved detection limits for accurate biomonitoring |

Mécanisme D'action

The mechanism of action of Bisphenol A-13C12 beta-D-Glucuronide involves its role as a metabolite of Bisphenol A. It is formed in the liver through the process of glucuronidation, which makes Bisphenol A more water-soluble and facilitates its excretion from the body. The molecular targets and pathways involved include enzymes like UDP-glucuronosyltransferases, which catalyze the glucuronidation reaction .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bisphenol A beta-D-Glucuronide: The non-labeled version of the compound.

Bisphenol A-13C12 sulfate: Another 13C-labeled derivative of Bisphenol A.

Bisphenol A-d16: A deuterium-labeled version of Bisphenol A.

Uniqueness

Bisphenol A-13C12 beta-D-Glucuronide is unique due to its 13C labeling, which allows for precise tracking and quantification in metabolic studies. This isotopic labeling provides a distinct advantage in research applications where understanding the movement and transformation of specific atoms is crucial .

Activité Biologique

Bisphenol A (BPA) is a widely studied environmental endocrine disruptor, primarily known for its estrogenic activity. Its metabolite, Bisphenol A beta-D-glucuronide (BPA-G), has traditionally been considered biologically inactive due to its lack of estrogenic properties. However, recent studies indicate that BPA-G may have significant biological effects, particularly in adipogenesis and cellular metabolism. This article explores the biological activity of Bisphenol A-13C12 beta-D-Glucuronide , focusing on its mechanisms, effects on cellular processes, and implications for health.

Overview of Bisphenol A and Its Metabolites

BPA undergoes extensive metabolism in humans, primarily converting into BPA-G and BPA-sulfate (BPA-S). These metabolites are rapidly excreted through urine, with BPA-G being the predominant form. Notably, the half-life of BPA in human subjects is less than two hours, and it is completely recovered in urine as conjugated forms . The glucuronidation process is critical for detoxification; however, emerging evidence suggests that BPA-G may retain biological activity.

Recent research has demonstrated that BPA-G can influence cellular functions beyond mere passive excretion:

- Adipogenesis : A pivotal study investigated the effects of BPA-G on adipocyte differentiation. Treatment of 3T3-L1 murine preadipocytes with 10 μM BPA-G resulted in significant lipid accumulation and increased expression of adipogenic markers such as sterol regulatory element-binding factor 1 (SREBF1) and lipoprotein lipase (LPL) . This effect was inhibited by the estrogen receptor antagonist fulvestrant (ICI), indicating a non-classical pathway of action that does not involve direct estrogen receptor transcriptional activation.

- Cellular Metabolism : BPA-G has been shown to affect various metabolic pathways. For instance, it enhances lipid accumulation in human preadipocytes and promotes the expression of markers associated with adipocyte differentiation . These findings challenge the notion that BPA-G is merely an inactive metabolite.

Study 1: Adipogenic Effects

In a controlled laboratory setting, researchers treated 3T3-L1 cells with BPA-G and observed:

- Increased Lipid Accumulation : Cells showed a marked increase in lipid droplets.

- Enhanced Gene Expression : mRNA levels for adipogenic markers were significantly elevated.

- Inhibition by ER Antagonists : Co-treatment with ICI reduced the effects of BPA-G, suggesting an alternative mechanism of action .

Study 2: Gut Microbiota Interaction

Research has also indicated that BPA exposure influences gut microbiota composition. In a rat model:

- Microbial Stability : Gut microbial communities remained stable under BPA exposure over a 29-day period.

- Dominant Phyla : Firmicutes and Bacteroidetes were predominant, similar to human gut profiles .

Comparative Analysis of Biological Activity

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1/i3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZOXXYQSBJDHB-CJVPVOHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017638 | |

| Record name | Bisphenol A-13C12 beta-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313730-08-3 | |

| Record name | Bisphenol A-13C12 beta-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.